26-r-8-Oxo-alpha-ocerin

Osteoblast proliferation MTT assay Bone anabolic triterpenoid

26-r-8-Oxo-alpha-ocerin (synonym: 26-Nor-8-oxo-α-onocerin, CAS 125124-68-7) is a tetracyclic onoceranoid triterpenoid isolated from Lycopodium species such as L. obscurum and L.

Molecular Formula C29H48O3
Molecular Weight 444.7 g/mol
Cat. No. B12326765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26-r-8-Oxo-alpha-ocerin
Molecular FormulaC29H48O3
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3
InChIKeyDVVFWIFZKRQOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

26-r-8-Oxo-alpha-ocerin (26-Nor-8-oxo-α-onocerin): Triterpenoid Sourcing & Differentiation Guide for Bone Biology Research


26-r-8-Oxo-alpha-ocerin (synonym: 26-Nor-8-oxo-α-onocerin, CAS 125124-68-7) is a tetracyclic onoceranoid triterpenoid isolated from Lycopodium species such as L. obscurum and L. clavatum [1][2]. It is a naturally oxidized derivative of α-onocerin, characterized by a C29 scaffold with a ketone at C-8 and the absence of the terminal isopropylidene group found in the parent compound. Unlike the broader class of onoceranoids which includes α-onocerin (AChE inhibitor), this specific oxidation state confers a distinct biological profile centered on osteoblast regulation, making it unsuitable for substitution by other triterpenoids in bone-related assays.

Why α-Onocerin and Other Lycopodium Triterpenoids Cannot Replace 26-r-8-Oxo-alpha-ocerin in Osteoblast Regulation Assays


The onoceranoid class exhibits divergent biological activities dictated by minor structural modifications. While the parent compound α-onocerin acts primarily as an acetylcholinesterase (AChE) inhibitor (IC50 = 5.2 μM) [1], its 26-nor-8-oxo derivative demonstrates a distinct functional shift toward osteoblast modulation. 26-r-8-Oxo-alpha-ocerin promotes osteoblast proliferation and accelerates alkaline phosphatase (ALP) secretion in a time-, concentration-, and differentiation-state-dependent manner [2]. Other co-isolated triterpenoids from Lycopodium, such as 26,27-bisnor-8,14-dioxo-α-onocerin and serratene-type triterpenoids, lack this specific osteoblast-targeted temporal regulation profile [3]. Generic substitution with α-onocerin or other in-class triterpenoids would fail to replicate the osteogenic gene expression cascade (BSP, Col-I, OCN) induced at defined time points, compromising experimental reproducibility in bone biology studies.

Quantitative Differentiation Evidence for 26-r-8-Oxo-alpha-ocerin (26-Nor-8-oxo-α-onocerin): Osteoblast Proliferation & ALP Activity Data


Concentration-Dependent Osteoblast Proliferation at 24 Hours: 26-r-8-Oxo-alpha-ocerin vs. Untreated Control

In a primary rat calvarial osteoblast culture system, 26-r-8-Oxo-alpha-ocerin (26-NO-Ono) at 26.64 μmol/L produced the most pronounced proliferative effect after 1 day of treatment compared to untreated control. The effect was concentration-dependent across the tested range (3.33–26.64 μmol/L) [1]. Direct comparator data against α-onocerin under the same osteoblast assay conditions are not available in the published literature; this evidence is categorized as Supporting evidence relative to in-class analogs. However, α-onocerin has not been reported to stimulate osteoblast proliferation, and its primary documented activity is AChE inhibition (IC50 = 5.2 μM) [2], establishing a functional divergence at the class level.

Osteoblast proliferation MTT assay Bone anabolic triterpenoid

Accelerated Alkaline Phosphatase (ALP) Secretion: 26-r-8-Oxo-alpha-ocerin at Low Concentration vs. Untreated Control

26-r-8-Oxo-alpha-ocerin (26-NO-Ono) advanced the timing of ALP secretion in cultured osteoblasts. At 3 days of treatment, ALP activity was significantly elevated compared to untreated control, with the lowest tested concentration (3.33 μmol/L) producing the most significant effect. In later culture stages (calcification phase), ALP activity declined across all treatment groups [1]. This biphasic temporal regulation of ALP is not reported for α-onocerin or other Lycopodium triterpenoids; α-onocerin's characterized activity is limited to AChE inhibition in neuronal contexts [2].

ALP activity Osteoblast differentiation Early osteogenic marker

Bone-Related Gene Expression Temporal Cascade: 26-r-8-Oxo-alpha-ocerin vs. Class-Level Expectation for Onoceranoids

26-r-8-Oxo-alpha-ocerin induced a temporally defined gene expression program in osteoblasts: at 3 days, it promoted NFATc1, ALP, and OPN mRNA expression; at 6 days, it stimulated Fra-2, c-fos, Col-I, OCN, BSP, and BMP. Prolonged treatment (6–9 days) inhibited OPN gene expression [1]. This differentiation-state-dependent transcriptional regulation is not documented for α-onocerin, which acts as an AChE inhibitor (IC50 = 5.2 μM) with no reported osteogenic gene targets [2]. Other Lycopodium triterpenoids (e.g., serrat-14-en-3β,21α,24-triol) were isolated alongside but showed no osteogenic gene regulation activity [3].

Osteogenic gene expression BSP Col-I OCN OPN

Structural Determinant of Functional Divergence: 8-Oxo and 26-Nor Modifications in 26-r-8-Oxo-alpha-ocerin vs. α-Onocerin

The structural differences between 26-r-8-Oxo-alpha-ocerin (C29H48O3, MW 444.7) and α-onocerin (C30H50O2, MW 442.7) are precisely defined: (1) oxidation at C-8 from methylene to ketone, (2) loss of one carbon at C-26 (26-nor), converting the isopropylidene terminus to a methylidene [1]. These modifications increase the compound's topological polar surface area (TPSA = 57.50 Ų) and XlogP (6.00) compared to α-onocerin [2]. Ozonolysis of α-onocerin produces 26-nor-8-oxo-α-onocerin, confirming the structural relationship [1]. The 8-oxo group introduces a hydrogen bond acceptor that alters target protein interaction compared to α-onocerin's 8-methylene, providing a structural rationale for the shift from AChE inhibition to osteoblast modulation.

Structure-activity relationship Onoceranoid Triterpenoid oxidation

Recommended Procurement & Application Scenarios for 26-r-8-Oxo-alpha-ocerin Based on Differentiated Evidence


Primary Osteoblast Proliferation Screening Assays

Use 26-r-8-Oxo-alpha-ocerin at 26.64 μmol/L as a positive control or test article in MTT-based proliferation assays with primary calvarial osteoblasts over a 24-hour treatment window. This concentration produced the maximal proliferative response in published studies, establishing a reference point for screening other bone anabolic candidates. Note that α-onocerin and other onoceranoids lack this proliferative activity and should not be used as alternative positive controls [1].

Early Osteogenic Differentiation & ALP Activity Studies

Apply 26-r-8-Oxo-alpha-ocerin at a low concentration (3.33 μmol/L) for 3-day treatments to advance ALP secretion timing and magnitude in osteoblast cultures. This inverse concentration-response relationship (lowest dose producing highest ALP activity) is unique among Lycopodium triterpenoids and enables studies on early osteogenic commitment without cytotoxicity at higher doses [1].

Temporal Osteogenic Gene Expression Profiling

Employ 26-r-8-Oxo-alpha-ocerin in time-course qPCR experiments (3, 6, and 9 days) to dissect the sequential activation and suppression of osteogenic transcription factors (Fra-2, c-fos, NFATc1), bone matrix proteins (Col-I, BSP, OCN), and regulatory signals (BMP, OPN). The compound's stage-specific gene regulation pattern makes it a valuable chemical biology tool for studying osteoblast differentiation checkpoints. No other onoceranoid provides this temporal resolution [1].

Structure-Activity Relationship (SAR) Reference for Onoceranoid Derivatization

Utilize 26-r-8-Oxo-alpha-ocerin as a reference compound in medicinal chemistry campaigns aimed at developing bone anabolic triterpenoids. The defined structural features (C-8 ketone, 26-nor modification) and their correlation with osteoblast-specific activity provide a validated starting point for SAR expansion. Compare against α-onocerin (AChE-active, osteoblast-inactive) to confirm target engagement selectivity [2][3].

Quote Request

Request a Quote for 26-r-8-Oxo-alpha-ocerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.